N,N-diethyl-4-(thiazol-2-yl)aniline
Description
Chemical Structure and Properties N,N-Diethyl-4-(thiazol-2-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a thiazol-2-yl group at the para position and an N,N-diethylamino group. The molecular formula is C₁₃H₁₇N₂S (calculated based on substituent additions to the core structure ). The compound’s structural uniqueness arises from the electron-rich thiazole heterocycle and the bulky diethylamino group, which influence its electronic and steric properties.
Synthesis Synthetic routes often involve coupling reactions. For example, Stille cross-coupling using precursors like N,N-diethyl-4-(tributylstannyl)aniline and brominated thiazole derivatives under palladium catalysis has been reported . Alternatively, diazo coupling with 2-amino-5-nitrothiazol and N,N-diethylaniline yields azo derivatives .
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N,N-diethyl-4-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C13H16N2S/c1-3-15(4-2)12-7-5-11(6-8-12)13-14-9-10-16-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
FENHRKYWSANTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparative Insights:
Heterocyclic Modifications :
- Replacing thiazole with benzo[d]thiazole (3a) increases aromaticity and molecular weight, enhancing fluorescence properties for imaging applications .
- Thiazolo[4,5-b]pyridine (3f) introduces a fused pyridine ring, improving binding affinity to viral proteases .
Amino Group Variations: N,N-Dimethyl analogues (e.g., C₁₁H₁₃N₂S) exhibit reduced steric hindrance compared to diethyl derivatives, favoring faster reaction kinetics in catalysis . N-Ethyl-N-(2-hexoxyethyl) derivatives (C₁₉H₂₇N₅O₃S) incorporate flexible alkoxy chains, improving solubility in nonpolar solvents for dye applications .
Functional Group Additions :
- Diazenyl linkages (e.g., in C₁₃H₁₇N₅O₂S ) enable π-conjugation, shifting UV-Vis absorption maxima to near-infrared (NIR) regions for photodynamic therapy .
- Nitro groups (e.g., in 3j, 3l ) enhance electrophilicity, facilitating nucleophilic substitutions in drug design .
Biological Activity: AChE Inhibition: Derivatives with oxadiazole moieties (e.g., C₂₂H₂₅N₅OS ) show IC₅₀ values <10 μM, attributed to hydrogen bonding with enzyme active sites . Anticancer Potential: Pyrazoline-bearing derivatives (e.g., C₂₃H₂₈N₄ ) induce apoptosis via mitochondrial pathway modulation .
Research Findings and Data Tables
Table 1: Spectroscopic Data for Selected Compounds
Table 2: Thermal and Crystallographic Data
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